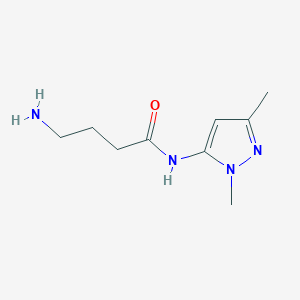

4-amino-N-(1,3-dimetil-1H-pirazol-5-il)butanamida

Descripción general

Descripción

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal: Agentes anticancerígenos y antiinflamatorios

Los derivados de la 4-amino-N-(1,3-dimetil-1H-pirazol-5-il)butanamida se han explorado por su potencial en el tratamiento del cáncer y la inflamación. El núcleo de pirazol es un andamio versátil en la química medicinal, que a menudo proporciona la base para compuestos con un potencial terapéutico significativo . Estos compuestos pueden actuar como inhibidores de varias enzimas y receptores, como p38MAPK y COX, que son cruciales en el desarrollo de fármacos antiinflamatorios y anticancerígenos .

Actividades antileishmaniales y antimaláricas

La investigación ha demostrado que los derivados de pirazol exhiben potentes actividades antileishmaniales y antimaláricas. Estos compuestos, incluidos los relacionados con la this compound, se han sintetizado y probado contra enfermedades como la leishmaniasis y la malaria, y algunos muestran una actividad superior en comparación con los fármacos estándar .

Aplicaciones industriales: Síntesis de moléculas complejas

En el sector industrial, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como un intermedio clave en la producción de varios productos químicos y farmacéuticos, lo que demuestra su versatilidad e importancia en la química industrial .

Química agrícola: Desarrollo de pesticidas

Si bien los datos específicos sobre el uso de este compuesto en la agricultura son limitados, se sabe que los derivados de pirazol desempeñan un papel en el desarrollo de pesticidas. Sus propiedades estructurales permiten la creación de compuestos que pueden actuar potencialmente como reguladores del crecimiento o repelentes de plagas en entornos agrícolas .

Ciencia ambiental: Impacto ecotoxicológico potencial

Las aplicaciones ambientales de tales compuestos generalmente están relacionadas con sus impactos ecotoxicológicos potenciales. Como parte de las evaluaciones de riesgo ambiental, los compuestos como la this compound pueden estudiarse por su biodegradabilidad, toxicidad para la vida acuática y efectos ambientales a largo plazo .

Tecnología alimentaria: Conservantes y aditivos

En la tecnología alimentaria, los compuestos de pirazol relacionados se pueden investigar para su uso como conservantes o aditivos debido a sus posibles propiedades antimicrobianas. Sin embargo, el uso específico de this compound en la tecnología alimentaria requiere más investigación para establecer su seguridad y eficacia .

Química de polímeros: Síntesis de monómeros y polímeros

Los derivados de pirazol también son significativos en la química de polímeros, donde se pueden utilizar como monómeros para crear nuevos polímeros con propiedades únicas. Estos polímeros podrían tener aplicaciones en varios campos, incluida la ciencia de materiales y la biotecnología .

Formulaciones cosméticas: Potenciadores de la estabilidad y la eficacia

En las formulaciones cosméticas, los compuestos como la this compound podrían explorarse como potenciadores de la estabilidad o para mejorar la eficacia de los ingredientes activos. Su función en los cosméticos sería garantizar la longevidad y el rendimiento del producto en la piel .

Mecanismo De Acción

Target of Action

The primary targets of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable and devastating tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound . The compound also showed significant inhibition effects against Plasmodium berghei .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and replication .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the action of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites .

Análisis Bioquímico

Biochemical Properties

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement. Additionally, 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide has been linked to oxidative stress responses, influencing the levels of reactive oxygen species and malondialdehyde, a biomarker for oxidative injury .

Cellular Effects

The effects of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase in the brain, leading to alterations in nerve impulse transmission and behavior . Furthermore, its impact on oxidative stress can lead to changes in cellular components, including DNA, proteins, and lipids .

Molecular Mechanism

At the molecular level, 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting nerve impulse transmission . Additionally, it can influence gene expression by modulating the levels of reactive oxygen species and other signaling molecules .

Temporal Effects in Laboratory Settings

The temporal effects of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that its effects on cellular function can vary, with prolonged exposure leading to changes in oxidative stress levels and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including behavioral changes and impaired movement . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels. For instance, its interaction with acetylcholinesterase and other enzymes can affect the levels of acetylcholine and other neurotransmitters in the nervous system . Additionally, its role in oxidative stress responses can influence the levels of reactive oxygen species and other metabolites .

Transport and Distribution

The transport and distribution of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can influence its accumulation and activity in specific tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with acetylcholinesterase in the nervous system can localize it to synaptic regions, where it exerts its effects on nerve impulse transmission . Additionally, its role in oxidative stress responses can influence its localization to mitochondria and other organelles involved in reactive oxygen species production .

Propiedades

IUPAC Name |

4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCHGNMVCOXZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

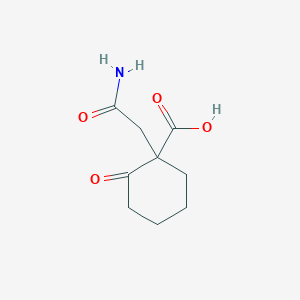

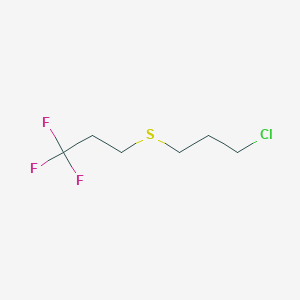

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)